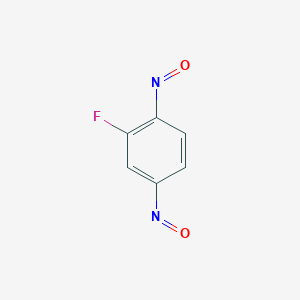

2-Fluoro-1,4-dinitrosobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153071-84-2 |

|---|---|

Molecular Formula |

C6H3FN2O2 |

Molecular Weight |

154.1 g/mol |

IUPAC Name |

2-fluoro-1,4-dinitrosobenzene |

InChI |

InChI=1S/C6H3FN2O2/c7-5-3-4(8-10)1-2-6(5)9-11/h1-3H |

InChI Key |

OCCUPROJVUMGLZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=O)F)N=O |

Canonical SMILES |

C1=CC(=C(C=C1N=O)F)N=O |

Synonyms |

Benzene, 2-fluoro-1,4-dinitroso- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 1,4 Dinitrosobenzene and Analogues

Synthetic Routes to Dinitrosobenzene Frameworks: Advancements and Limitations

The synthesis of dinitrosobenzene frameworks is a cornerstone for accessing a variety of derivatives, including the title compound. The classical and modern methods each present a unique set of advantages and challenges.

The most traditional routes to C-nitroso aromatic compounds involve either the partial reduction of nitroarenes or the direct oxidation of anilines. semanticscholar.org For dinitrosobenzenes, these methods are extended from their mono-substituted counterparts. A common pathway for preparing m-dinitrosobenzene involves the reduction of m-dinitrobenzene to the corresponding dihydroxylamine, which is then oxidized. researchgate.net Similarly, p-dinitrosoarenes have been historically prepared by the oxidation of the corresponding p-benzoquinone dioxime, initially using reagents like potassium ferricyanide, which provided yields around 80%. researchgate.net

Later advancements saw the use of chlorine or catalytic autoxidation with nitrogen dioxide, pushing yields to over 90%. researchgate.net Electrochemical oxidation of p-benzoquinone dioxime also presents a simple and efficient electrosynthetic route to p-dinitrosobenzene. researchgate.net An alternative and more direct approach involves the trapping of a diradical with nitric oxide; for instance, p-dinitrosobenzene has been successfully prepared from the pyrolysis of cis-3-hexen-1,5-diyne in the presence of nitric oxide. researchgate.netat.ua

Despite these advancements, significant limitations persist. A primary challenge is controlling the reaction to prevent over-reduction to amino groups or over-oxidation to nitro groups, which can lead to the formation of side products like azo and azoxy compounds. semanticscholar.org Furthermore, while methods for p-dinitrosobenzene are well-established, there is a notable lack of fully substantiated reports for the synthesis of many substituted m-dinitrosobenzene derivatives. researchgate.net The inherent reactivity of the nitroso group also means these compounds readily form dimers and polymers, which can complicate purification and characterization. at.uaacs.org

| Synthetic Method | Precursor | Key Reagents/Conditions | Typical Yields | Limitations & Notes |

|---|---|---|---|---|

| Reduction-Oxidation | Dinitrobenzene | 1) Reduction (e.g., with Zn, NH4Cl) to dihydroxylamine; 2) Oxidation (e.g., with FeCl3) | Variable | Risk of over-reduction to diamine. researchgate.net |

| Dioxime Oxidation | p-Benzoquinone dioxime | Potassium ferricyanide, Chlorine, or Nitrogen dioxide/O2 | 80% to >95% | Primarily applicable to p-dinitrosoarenes. researchgate.net |

| Electrochemical Oxidation | p-Benzoquinone dioxime | Electrolysis | High | A clean, efficient route for p-dinitrosobenzene. researchgate.net |

| Diradical Trapping | cis-3-Hexen-1,5-diyne | Pyrolysis with nitric oxide (>150 °C) | Reported | Forms p-benzyne intermediate. researchgate.netat.ua |

Introduction of Fluorine into Nitrosoaromatic Systems: Strategies and Regioselectivity

The introduction of fluorine into an aromatic ring can dramatically alter a molecule's properties. numberanalytics.com For nitrosoaromatic systems, this is typically achieved either by fluorinating a pre-existing nitrosoarene or by modifying a fluorinated precursor. The strategies can be broadly categorized as nucleophilic and electrophilic fluorination. numberanalytics.combeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for fluorinating aromatic rings that are activated by strong electron-withdrawing groups, such as nitro (–NO₂) and, by extension, nitroso (–N=O) groups. researchgate.net The reaction involves the displacement of a leaving group (like chlorine or another nitro group) by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com For a precursor like 2-chloro-1,4-dinitrosobenzene, the nitroso groups would activate the ring toward attack by F⁻, likely proceeding through a Meisenheimer complex intermediate. researchgate.net The regioselectivity is dictated by the positions of the activating groups; nucleophilic attack is favored at the ortho and para positions relative to the electron-withdrawing substituents. The use of phase-transfer catalysts or crown ethers can enhance the solubility and reactivity of fluoride salts in organic solvents. harvard.edu

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species (a formal "F⁺" equivalent) to an electron-rich aromatic ring. mdpi.com Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.commdpi.com This strategy would be less direct for a target like 2-fluoro-1,4-dinitrosobenzene, as the nitroso groups are deactivating, making the ring electron-poor and resistant to electrophilic attack. Therefore, this method would be more suitable for fluorinating a precursor molecule with activating groups (e.g., phenol (B47542) or aniline), which are later converted to nitroso groups.

Balz-Schiemann Reaction: While a classic method, the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt could theoretically be employed. harvard.edu This would involve converting an amino group on the dinitrosobenzene ring to a diazonium salt, which then decomposes to install the fluorine atom. However, the stability of the dinitroso-substituted diazonium salt could be a significant challenge.

The choice of strategy depends heavily on the available starting materials. Synthesizing 1,5-difluoro-2,4-dinitrobenzene (B51812) via nitration of m-difluorobenzene is a known industrial process, and subsequent selective reduction and modification could potentially yield a dinitroso target. google.com

| Fluorination Strategy | Typical Reagents | Substrate Requirement | Mechanism Type | Key Considerations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, TBAF | Electron-poor ring with a good leaving group (e.g., Cl, NO2) | Addition-Elimination | Most direct route for activated rings. Ring must be activated by groups like -NO or -NO2. numberanalytics.comthieme-connect.com |

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich ring | Electrophilic Aromatic Substitution | Inefficient on highly deactivated rings like dinitrosobenzene. mdpi.com |

| Balz-Schiemann Reaction | 1) NaNO2, HBF4; 2) Heat | Aromatic amine precursor | Decomposition of diazonium salt | Stability of the dinitroso-substituted intermediate is a concern. harvard.edu |

Exploration of Novel Preparative Techniques for Functionalized Dinitrosobenzenes

Research into dinitroso compounds has expanded beyond simple frameworks to the creation of complex, functionalized molecules for applications in materials science. researchgate.netacs.org These novel techniques focus on building larger architectures using dinitrosoarenes as key components.

One innovative strategy involves the synthesis of aromatic polynitroso compounds where multiple nitrosophenyl rings are attached to a central core. semanticscholar.org For example, trinitroso derivatives based on triphenylbenzene, triphenylpyridine, and triphenyltriazine have been prepared. A notable synthetic method employed was the cyclotrimerization of 4-nitrosoacetophenone or 4-nitrosobenzonitrile (B1604511) to form the triazine-based trinitroso derivative. semanticscholar.org

Another emerging area is the use of dinitroso compounds as building blocks for polymers and covalent organic frameworks (COFs). acs.orgrsc.org The nitroso group's ability to form reversible azodioxy (–N(O)=N(O)–) linkages through self-polymerization is a key feature. This has been exploited to create ordered multilayer films on surfaces and even large, single-crystal diamondoid networks from monomers with tetrahedrally oriented nitroso groups. semanticscholar.orgacs.org The synthesis of these materials often involves the adsorption of nitrosoarenes onto a substrate, such as a gold surface, which can initiate polymerization. acs.org

Furthermore, the synthesis of p-dinitrosobenzene (DNB) can be performed in the presence of a solid support material, such as silica (B1680970) or carbon black. google.com This method, where the DNB is deposited onto the support during its synthesis (e.g., via oxidation of p-quinone dioxime), yields a composite material. This technique is particularly useful for applications in adhesives and elastomers, where controlled dispersion and activity of the DNB are required. google.com

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Direct mechanistic studies on the synthesis of this compound are not widely reported; however, the mechanism can be inferred from extensive studies on analogous reactions, particularly nucleophilic aromatic substitution (SNAr) involving related compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). researchgate.netacs.org

The most probable synthetic route would involve the SNAr reaction of a precursor like 1,2-dichloro-4,5-dinitrobenzene (B1583372) or a similar di-substituted halo-nitrobenzene with a fluoride source. Assuming the nitro groups are reduced to nitroso groups at a later stage, let's consider the fluorination step on a dinitro-activated ring.

The mechanism of SNAr reactions is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The fluoride ion (F⁻), a potent nucleophile in aprotic solvents, attacks the carbon atom bearing the leaving group (e.g., Cl⁻). This attack is regioselective, directed to the carbon atom activated by the ortho and para electron-withdrawing nitro groups. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. researchgate.net The stability of this complex is crucial for the reaction to proceed.

Departure of the Leaving Group: In the second, typically faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product, 1-fluoro-2,4-dinitrobenzene.

Kinetic studies on the reaction of DNFB with amines have shown that, depending on the conditions, either the formation of the Meisenheimer complex or the subsequent proton transfer step can be rate-limiting. acs.org For the fluorination reaction itself, the nucleophilic attack is generally the rate-determining step.

Alternatively, if one were to introduce the nitroso groups first, followed by fluorination, the mechanism would be similar. The two nitroso groups would strongly activate the ring towards nucleophilic attack by fluoride. The mechanism would still proceed via a Meisenheimer-type intermediate, stabilized by the powerful electron-withdrawing nature of the two –N=O groups. Radical pathways, while possible in some fluorination reactions, are less likely for this type of transformation, which fits the classic SNAr profile. escholarship.org

Electronic Structure and Bonding Analysis of 2 Fluoro 1,4 Dinitrosobenzene

Theoretical Frameworks for Elucidating Electronic Distribution in Fluoro-Dinitrosoarenes

The electronic distribution in fluoro-dinitrosoarenes like 2-Fluoro-1,4-dinitrosobenzene is effectively elucidated through a combination of sophisticated computational chemistry methods. Quantum mechanical computational techniques, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in characterizing the molecular geometries, thermodynamic properties, and electronic spectra of such substituted aromatic compounds. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to investigate similarly substituted nitrobenzene (B124822) derivatives, providing valuable insights into their molecular orbitals and charge distributions.

Frontier Molecular Orbital (FMO) theory is a key component of this theoretical framework. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its ability to absorb light. For complex aromatic systems, these orbitals are shaped by the nature and position of the substituents. Natural Bond Orbital (NBO) analysis further complements these studies by providing a detailed picture of charge transfer interactions and hyperconjugative effects within the molecule, revealing the flow of electron density between different parts of the molecular structure.

Influence of Fluorine Substitution on Aromaticity and Electron Density

In this compound, the presence of two additional strongly electron-withdrawing nitroso groups will further deplete the electron density of the aromatic ring, making it highly electron-deficient. The interplay of the inductive withdrawal by both fluorine and the two nitroso groups will significantly impact the aromaticity of the benzene (B151609) ring.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Fluorine | 2 | Strongly Withdrawing | Weakly Donating | Net Withdrawing |

| Nitroso | 1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Withdrawing |

| Nitroso | 4 | Strongly Withdrawing | Strongly Withdrawing | Strongly Withdrawing |

Interactions between Fluorine and Nitroso Functional Groups

The proximity of the fluorine atom and the nitroso group at the ortho position (positions 2 and 1, respectively) in this compound allows for potential intramolecular interactions that can influence the molecule's conformation and electronic properties. One such interaction is the possibility of an intramolecular hydrogen bond, although in this specific molecule, a classic hydrogen bond is not possible due to the absence of a hydrogen atom on the fluorine or nitroso group that can act as a donor.

However, other forms of non-covalent interactions can occur. Dipole-dipole interactions between the polar C-F and N=O bonds are expected. Furthermore, studies on related ortho-substituted fluoronitrobenzenes have shown that the geometry can be nonplanar, with the nitro group twisted out of the plane of the benzene ring. This distortion is often a result of steric hindrance and electrostatic repulsion between the adjacent substituents. In this compound, a similar distortion of the ortho-nitroso group can be anticipated.

Computational studies on ortho-fluoronitrobenzene have indicated a nonplanar molecular geometry with a significant dihedral angle about the C-N bond. This suggests that the nitroso group in this compound at the 1-position is likely to be twisted relative to the benzene ring to minimize steric repulsion with the adjacent fluorine atom. This twisting would, in turn, affect the extent of π-conjugation between the nitroso group and the aromatic ring.

Conformational Analysis and Intramolecular Interactions within the this compound Scaffold

The conformational preferences of this compound are primarily dictated by the rotational barriers of the two nitroso groups. As discussed, the nitroso group at the 1-position is expected to exhibit a significant rotational barrier due to steric interactions with the ortho-fluorine atom. This will likely result in a preferred conformation where the N=O group is oriented away from the fluorine atom to minimize steric clash.

The nitroso group at the 4-position, being in a para position relative to the fluorine, does not experience direct steric hindrance from it. However, its orientation will be influenced by electronic effects and potential interactions with the solvent or neighboring molecules in the solid state.

Intramolecular interactions will be dominated by the strong electron-withdrawing nature of all three substituents, leading to a highly polarized molecule. The electrostatic potential map of the molecule would be expected to show significant positive charge on the aromatic ring and negative potential localized on the oxygen atoms of the nitroso groups and the fluorine atom. These electrostatic features will govern the molecule's intermolecular interactions and its reactivity towards nucleophiles.

| Structural Feature | Predicted Characteristic | Underlying Reason |

|---|---|---|

| C1-N bond rotation | Restricted | Steric hindrance from ortho-fluorine |

| C4-N bond rotation | Less restricted than C1-N | No direct steric hindrance from fluorine |

| Overall molecular geometry | Likely non-planar | Twisting of the ortho-nitroso group |

| Dominant intramolecular forces | Dipole-dipole interactions, electrostatic repulsion | Polarity of C-F and N=O bonds |

Reactivity and Reaction Mechanisms of 2 Fluoro 1,4 Dinitrosobenzene

Monomer-Dimer Equilibrium and Dimerization Pathways in Solution and Solid State

Aromatic C-nitroso compounds, including dinitrosobenzenes, exhibit a characteristic reversible dimerization to form azodioxy compounds. researchgate.net In the solid state, these compounds predominantly exist as dimers or polymers, while in solution, a dynamic equilibrium between the monomeric and dimeric forms is established. researchgate.netnih.gov This equilibrium can be manipulated by external stimuli such as temperature and light. For instance, the dimeric azodioxy bond can be cleaved by UV photolysis under cryogenic conditions to yield the monomers, which can then re-dimerize or polymerize upon warming. researchgate.netresearchgate.netmdpi.com This reversible bond formation and breaking has led to investigations of these systems as potential molecular switches. researchgate.net

In the solid state, aromatic nitroso dimers typically adopt the E (trans) configuration for the azodioxy linkage. researchgate.net However, in solution, the equilibrium often shifts towards the Z (cis) stereoisomer, particularly at lower temperatures. researchgate.net

The formation of the N=N bond in the azodioxy dimer is a key step in both dimerization and polymerization. The kinetics of this process in the solid state for related compounds like 1,4-dinitrosobenzene (B86489) have been analyzed using various models. The Avrami-Erofeev model, commonly used to describe solid-state reactions, has been successfully applied to the polymerization of 1,4-dinitrosobenzene. researchgate.netsemanticscholar.org Kinetic analysis of the re-polymerization of photolytically obtained 1,4-dinitrosobenzene monomers indicates a one-dimensional growth mechanism. mdpi.com

Activation parameters for the polymerization of 1,4-dinitrosobenzene, which involves successive N=N bond formation, have been calculated using both the Arrhenius and Eyring-Polanyi equations, suggesting that bond-making is the dominant process. semanticscholar.org The reaction rate can be dramatically influenced by topochemical factors, which relate to the spatial arrangement of molecules in the crystal lattice. researchgate.net For example, the rapid dimerization of p-bromonitrosobenzene following cryogenic photolysis is attributed to a "strong topochemical effect," where the monomer units are perfectly pre-organized for reaction. researchgate.netmdpi.com

| Process | Compound Studied | Kinetic Model/Method | Key Findings |

|---|---|---|---|

| Solid-State Polymerization | 1,4-Dinitrosobenzene | Avrami-Erofeev Model | Successfully describes the kinetics of polymerization. researchgate.netsemanticscholar.org |

| Solid-State Polymerization | 1,4-Dinitrosobenzene | Arrhenius & Eyring-Polanyi Equations | Activation parameters indicate bond-making is the dominant process. semanticscholar.org |

| Re-polymerization after Photolysis | 1,4-Dinitrosobenzene | Avrami-Erofeev Model | Indicates a one-dimensional growth mechanism for the E-form polymer. mdpi.com |

| Dimerization after Photolysis | p-Bromonitrosobenzene | Topochemical Analysis | Reaction is extremely fast due to the pre-organization of monomers in the crystal. researchgate.netmdpi.com |

The influence of a fluorine atom at the ortho position to a nitroso group in 2-Fluoro-1,4-dinitrosobenzene is expected to impact dimerization selectivity through both steric and electronic effects. While direct studies on this specific molecule are limited, the behavior of related systems provides insight. The fluorine atom is a powerful and sometimes enigmatic influence in chemical reactions. nih.gov

In the polymerization of 1,4-dinitrosobenzene, monomers prepared by different methods show different stereochemical outcomes. Monomers generated from the photolysis of the E-polymer re-form only the E-polymer. mdpi.com In contrast, randomly oriented monomers from cryogenic vapor deposition first form Z-isomeric oligomers, which then rearrange to the more stable E-polymer. mdpi.com

The introduction of an ortho-fluorine substituent could influence this selectivity.

Electronic Effects : Fluorine is highly electronegative, withdrawing electron density from the aromatic ring via the inductive effect. masterorganicchemistry.com This can affect the electron density on the nitroso-nitrogen, potentially altering the thermodynamics and kinetics of N=N bond formation. Studies on ortho-fluoro-substituted azobenzene (B91143) derivatives show that the fluorine atom has a distinct effect on the molecular orbital distribution, which is crucial for photochemical properties. researchgate.net

Steric Effects : Although fluorine is relatively small, its presence ortho to the nitroso group introduces steric hindrance that could disfavor certain transition states or product geometries. This could influence the relative stability of the cis- and trans-azodioxy dimers, potentially shifting the equilibrium.

Secondary Orbital Interactions : Research on other reactions has identified secondary orbital interactions between fluorine and activated functional groups as a driving force for stereoselectivity. nih.gov A similar non-covalent interaction could occur between the ortho-fluorine and the second monomer unit during the dimerization process, influencing the geometric outcome.

Given these factors, the fluorine atom in this compound likely plays a significant role in controlling the cis/trans selectivity of the azodioxy linkage, though the precise outcome would depend on the complex balance of these competing effects.

Polymerization Phenomena of Dinitrosobenzene Systems: Investigation of Intermolecular Associations

A defining characteristic of dinitroso compounds like 1,4-dinitrosobenzene is their propensity to undergo polymerization. nih.gov At room temperature, 1,4-dinitrosobenzene exists as a polymeric solid, poly(1,4-phenyleneazine-N,N-dioxide), formed through the intermolecular coupling of the nitroso groups to create a chain of repeating azodioxy (-ON=NO-) linkages. researchgate.netresearchgate.net This polymerization is a spontaneous process governed by the system's kinetic and thermodynamic characteristics and does not require an initiator. nih.gov The resulting polymers are often highly organized crystalline or sub-microcrystalline solids. researchgate.netsemanticscholar.org However, these polymers are typically stable only in the solid state; in solution, they rapidly and completely dissociate back to the monomeric dinitrosobenzene. nih.gov

The polymerization and depolymerization of dinitrosobenzene systems are reversible processes that can be controlled by physical conditions. researchgate.net

Polymer Formation: The process can be initiated by warming a sample of cryogenically condensed monomeric 1,4-dinitrosobenzene to around 150 K, which causes rapid polymerization. researchgate.net The mechanism is not simple and can be influenced by the initial state of the monomers. If monomers are randomly oriented (e.g., from vapor deposition), polymerization may proceed through the initial formation of Z-form oligomers, which subsequently isomerize to the more stable E-form polymer at slightly higher temperatures. researchgate.netmdpi.com

Depolymerization: The polymer can be converted back to the monomer through two primary methods:

Thermal Depolymerization: Heating the polymer, such as poly(1,4-phenyleneazine-N,N-dioxide), under vacuum causes it to depolymerize, yielding gaseous 1,4-dinitrosobenzene monomer that can be condensed on a cold surface. researchgate.net

Photolytic Depolymerization: The azodioxy bonds in the polymer chain can be cleaved by UV irradiation at cryogenic temperatures, regenerating the monomeric units within the solid matrix. researchgate.netresearchgate.net

This reversible polymerization-depolymerization cycle makes these materials interesting for applications such as recyclable imaging systems and as potential molecular switches. researchgate.netresearchgate.net

| Process | Method | Conditions | Result |

|---|---|---|---|

| Polymerization | Thermal | Warming cryogenically deposited monomer to ~150 K. researchgate.net | Formation of poly(azodioxy) polymer. |

| Spontaneous | Room temperature, solid state. nih.gov | Monomer spontaneously forms polymer. | |

| Depolymerization | Thermal | Heating polymer under vacuum. researchgate.net | Yields gaseous monomer. |

| Photolytic | UV irradiation at cryogenic temperatures (e.g., 12 K). researchgate.netresearchgate.net | Cleavage of azodioxy bonds to regenerate monomer. |

The primary intermolecular forces at play include:

London Dispersion Forces (LDFs): As with all molecules, LDFs are present and increase with the size of the polymer chain. For large macromolecules, the cumulative effect of these forces is substantial. uvebtech.comlibretexts.org

Dipole-Dipole Attractions: The azodioxy linkage (-ON=NO-) is polar, creating permanent dipoles along the polymer chain. The attraction between these dipoles on adjacent chains contributes significantly to the cohesion of the solid. uvebtech.comlibretexts.org

π-π Stacking: The aromatic rings of the polymer backbone can interact through π-π stacking, further stabilizing the packed structure in the crystal lattice.

The sum of these forces is very strong in the bulk polymer, which explains why they are solids that decompose before they can be evaporated into intact gaseous macromolecules. uvebtech.com However, when the polymer is placed in a solvent, solvent molecules surround the individual chains, disrupting these intermolecular attractions. The energy gained from solvation is sufficient to overcome the intermolecular forces holding the chains together, and the system reverts to the thermodynamically favored monomeric state in solution. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a fluorine atom on the electron-poor aromatic ring of this compound makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comwikipedia.org

In this compound, the fluorine atom is an excellent leaving group for SNAr. It is positioned ortho to one nitroso group and para to the other. The nitroso groups are powerful EWGs, and their presence makes the carbon atom attached to the fluorine (the ipso-carbon) highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing nitroso groups, which stabilizes the intermediate and facilitates its formation. This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled, resulting in the substituted product. wikipedia.org

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. The strength of the carbon-halogen bond, which is strongest for C-F, does not determine the rate. masterorganicchemistry.com Therefore, this compound is expected to be highly reactive towards nucleophiles.

| Feature | Role in SNAr Reactivity of this compound |

|---|---|

| Aromatic Ring | The site of substitution; must be electron-deficient. |

| Nitroso Groups (-NO) | Strong electron-withdrawing groups that activate the ring for nucleophilic attack and stabilize the Meisenheimer complex. masterorganicchemistry.comwikipedia.org |

| Fluorine Atom (-F) | An excellent leaving group. Its high electronegativity activates the ring, making the reaction faster than with other halogens. masterorganicchemistry.com |

| Nucleophile (Nu-) | The incoming group that attacks the ring and displaces the fluoride (B91410). |

| Meisenheimer Complex | The key resonance-stabilized, negatively charged intermediate formed during the reaction. wikipedia.org |

Information on "this compound" is Not Available in Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the chemical compound “this compound.” It appears there may be a confusion with the well-studied and structurally similar compound, 1-Fluoro-2,4-dinitrobenzene (B121222) .

The user's request pertains to a molecule with two nitroso (-NO) groups. However, the vast majority of available research focuses on the related compound with two nitro (-NO₂) groups. These two functional groups, while both containing nitrogen and oxygen, confer significantly different chemical properties and reactivity to the benzene (B151609) ring.

Due to the absence of any published research on the synthesis, reactivity, reaction mechanisms, or redox chemistry of "this compound," it is not possible to generate the requested scientific article. The detailed outline provided by the user, including topics such as activation by nitroso groups, specific mechanistic pathways, and substituent effects, presupposes a body of existing research that does not appear to exist for this specific molecule.

Therefore, the content for the following sections and subsections as requested cannot be provided:

Redox Chemistry and Radical Pathways Involving the Nitroso Groups

It is recommended to verify the chemical name and structure. If the intended compound of interest was 1-Fluoro-2,4-dinitrobenzene , a substantial amount of information is available, and an article focusing on that molecule could be generated.

Advanced Spectroscopic Characterization of 2 Fluoro 1,4 Dinitrosobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. The following subsections predict the theoretical NMR spectroscopic features of 2-Fluoro-1,4-dinitrosobenzene.

¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The electron-withdrawing nature of the nitroso and fluoro groups would cause these protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum, likely between 7.0 and 9.0 ppm.

The proton adjacent to the fluorine atom (H-3) would likely appear as a doublet of doublets due to coupling with the neighboring proton (H-5) and the fluorine atom. The proton situated between the two nitroso groups (H-5) would also be expected to be a doublet of doublets, coupling with H-3 and H-6. The proton adjacent to the second nitroso group (H-6) would likely appear as a doublet, coupling with H-5. The coupling constants (J-values) would provide further information about the spatial relationship between the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.5 - 8.5 | dd | J(H-3, F) ≈ 8-10, J(H-3, H-5) ≈ 2-3 |

| H-5 | 8.0 - 9.0 | dd | J(H-5, H-3) ≈ 2-3, J(H-5, H-6) ≈ 8-9 |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Analysis of Aromatic and Substituent Carbons

The ¹³C NMR spectrum of this compound would be expected to display six distinct signals for the six carbon atoms in the benzene (B151609) ring, as they are all in unique chemical environments. The carbon atoms bonded to the electron-withdrawing nitroso and fluoro groups would be significantly deshielded and appear at higher chemical shifts. The carbon atom attached to the fluorine (C-2) would also exhibit a characteristic splitting pattern due to carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (Hz) |

|---|---|---|

| C-1 | 150 - 160 | - |

| C-2 | 160 - 170 | ¹JCF ≈ 240-260 |

| C-3 | 115 - 125 | ²JCF ≈ 20-25 |

| C-4 | 150 - 160 | - |

| C-5 | 120 - 130 | ⁴JCF ≈ 3-5 |

Note: These are predicted values and may vary from experimental data.

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing nitroso groups. The signal would likely appear as a doublet of doublets due to coupling with the ortho-proton (H-3) and the meta-proton (H-1).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Nitroso Groups

The nitroso (-N=O) group has characteristic stretching vibrations that are readily identifiable in IR and Raman spectra. The N=O stretching frequency typically appears in the region of 1500-1620 cm⁻¹. In this compound, two such bands may be observed, potentially with slight differences in frequency due to the asymmetric substitution on the benzene ring.

Identification of C-F Stretching Vibrations

The carbon-fluorine (C-F) bond also exhibits a characteristic stretching vibration in the IR and Raman spectra. This strong absorption band typically occurs in the range of 1000-1400 cm⁻¹. The exact position of the C-F stretch in this compound would be influenced by the electronic effects of the nitroso groups and the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N=O Stretch | 1500 - 1620 |

| C-F Stretch | 1000 - 1400 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are predicted values and may vary from experimental data.

Based on a comprehensive search for "this compound," there is no specific scientific literature or data available corresponding to the advanced spectroscopic characterization techniques outlined in the request. The available research predominantly focuses on the related compound, 1-fluoro-2,4-dinitrobenzene .

Therefore, it is not possible to provide an article on "this compound" that adheres to the specified outline and content requirements, as the necessary experimental data for the following sections are not present in the public domain:

Analysis of Aromatic Ring Modes and Their Perturbations

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Conformational Preferences in the Crystalline State

Without foundational data from experimental characterizations of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 1,4 Dinitrosobenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-Fluoro-1,4-dinitrosobenzene, DFT calculations are instrumental in predicting its ground-state geometry and thermodynamic stability.

Typically, a hybrid functional such as B3LYP is paired with a Pople-style basis set like 6-311++G(d,p) to perform geometry optimization. earthlinepublishers.com This process systematically alters the molecular structure to find the lowest energy conformation on the potential energy surface. For this compound, key parameters such as C-F, C-N, and N-O bond lengths, as well as the dihedral angles of the nitroso groups relative to the benzene (B151609) ring, are determined. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. researchgate.net

These calculations would likely reveal a largely planar benzene ring, with potential for slight out-of-plane tilting of the nitroso groups due to steric and electronic effects. The fluorine atom's high electronegativity would influence the charge distribution and bond lengths within the aromatic system.

Energetic properties, including the heat of formation and total electronic energy, are also obtained from these calculations. This data is crucial for assessing the molecule's stability relative to isomers or related compounds. Solution-phase DFT calculations, often employing a solvation model like the SMD model, can be used to understand how a solvent environment might affect the geometry and energetics. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data based on typical DFT calculation outputs for similar aromatic compounds.

| Parameter | Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N (ortho) Bond Length | ~1.48 Å |

| C-N (para) Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C-N-O Bond Angle | ~115° |

| Dihedral Angle (C-C-N-O) | ~10° - 20° |

Table 2: Illustrative Energetic Data for this compound This table presents hypothetical data based on typical DFT calculation outputs.

| Property | Value (Hartree) | Value (kcal/mol) |

|---|---|---|

| Total Electronic Energy | -678.12345 | -425611.8 |

| Zero-Point Energy | 0.08765 | 55.0 |

| Enthalpy (298.15 K) | -678.02468 | -425550.0 |

| Gibbs Free Energy (298.15 K) | -678.06789 | -425577.1 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate approach for determining electronic structure, albeit at a higher computational cost. These methods are based on solving the Schrödinger equation without relying on empirical parameters.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed for high-accuracy single-point energy calculations on the DFT-optimized geometry. These "gold standard" methods are crucial for obtaining benchmark energetic data, which can be used to validate the accuracy of less computationally expensive DFT functionals.

The application of ab initio methods would provide a more refined understanding of electron correlation effects within the molecule. This is particularly important for accurately describing the interactions between the π-system of the benzene ring and the lone pairs of the fluorine and nitroso group oxygen atoms. High-accuracy calculations are essential for creating a reliable potential energy surface, which is fundamental for studying reaction dynamics and mechanisms.

Due to their computational expense, these methods are typically used for smaller systems or for refining the energetics of critical points (like minima and transition states) on a potential energy surface that was initially explored with DFT.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals in this compound can be readily calculated using DFT.

The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation.

For this compound, the HOMO is expected to have significant contributions from the benzene ring's π-system and potentially the lone pairs of the oxygen atoms. The LUMO is likely to be a π* orbital distributed over the aromatic ring and the nitroso groups, with the electron-withdrawing nature of the nitroso and fluoro groups lowering its energy. The analysis of these orbitals provides insight into where the molecule is most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO gap can also be used to estimate the wavelength of the lowest-energy electronic transition in the UV-Vis spectrum.

Table 3: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculation outputs.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.50 |

| LUMO | -3.25 |

| HOMO-LUMO Gap | 4.25 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the results of a quantum chemical calculation in the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. It provides a detailed picture of charge distribution and intramolecular charge transfer (ICT) interactions.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effects of the fluorine and nitroso substituents on the benzene ring. The analysis partitions the molecular wavefunction into localized orbitals, including core orbitals, lone pairs (LP), and bond orbitals (σ and π).

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are quantified by the second-order perturbation theory energy of stabilization, E(2). Significant E(2) values indicate strong delocalization of electron density. In this compound, important interactions would likely include delocalization from the oxygen lone pairs (LP) into the antibonding π* orbitals of the C-N bonds and the benzene ring, and from the ring's π orbitals into the C-F and C-N antibonding σ* orbitals. These interactions are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Table 4: Illustrative NBO Analysis - Donor-Acceptor Interactions in this compound This table presents hypothetical data showing typical strong interactions identified by NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O of NO) | π* (C-N) | ~25.5 |

| π (C-C ring) | π* (C-N) | ~18.2 |

| LP (F) | σ* (C-C adjacent) | ~5.1 |

| π (C-C ring) | σ* (C-F) | ~4.8 |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution at the fluorine-bearing carbon or reactions involving the nitroso groups. Computational studies would involve locating the transition state structure for a proposed reaction pathway. This is typically done using DFT methods. Once a TS structure is found, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, one can predict the most likely reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the desired reactants and products. These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of unknown molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) in this compound, one can predict the chemical shifts relative to a standard reference compound (like TMS). These predictions are highly valuable for assigning peaks in experimental spectra and for structural elucidation.

IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to atomic positions. These calculations, performed after a geometry optimization, yield a set of harmonic vibrational modes. The resulting frequencies are often systematically scaled to better match experimental data. Predicted IR spectra can help in identifying characteristic functional group vibrations, such as the N=O stretching of the nitroso groups and the C-F stretch.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as the n → π* transition of the nitroso groups and π → π* transitions within the aromatic system.

Table 5: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical computational outputs.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹⁹F NMR Chemical Shift | ~ -110 ppm | Aromatic C-F |

| IR Frequency | ~1520 cm⁻¹ | N=O Stretch |

| IR Frequency | ~1250 cm⁻¹ | C-F Stretch |

| UV-Vis λmax (TD-DFT) | ~650 nm | n → π* (Nitroso) |

| UV-Vis λmax (TD-DFT) | ~310 nm | π → π* (Aromatic) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational landscapes and the explicit modeling of solvent effects.

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and simulating their movements over time (typically nanoseconds to microseconds). The forces between atoms are usually calculated using a classical force field, which is a set of parameters and potential functions that approximate the quantum mechanical potential energy surface.

MD simulations can reveal the accessible conformations of the molecule at a given temperature, such as the rotational dynamics of the nitroso groups. They provide a detailed picture of the solvent structure around the solute, including the formation of hydrogen bonds or other specific interactions. This explicit treatment of the solvent can be crucial for accurately understanding solvation energies and the influence of the environment on the molecule's properties and reactivity, going beyond the continuum models often used in quantum chemical calculations. By analyzing the trajectory of an MD simulation, one can compute various thermodynamic and structural properties, such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different parts of the solute.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-fluoro-1,4-dinitrosobenzene, and how do reaction conditions influence yield?

- Methodology :

- Electrophilic Nitrosation : Fluorinated aromatic precursors (e.g., 1,4-difluorobenzene) can undergo nitrosation using NaNO₂ in acidic media (H₂SO₄/HCl). Temperature control (0–5°C) minimizes side reactions like over-nitrosation .

- Nucleophilic Substitution : Substitution of nitroso groups on fluorinated templates (e.g., 2-fluoro-1,4-dichlorobenzene) via SNAr reactions with nitroso sources (e.g., HONO). Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Data Table :

| Precursor | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1,4-Difluorobenzene | H₂SO₄/NaNO₂, 0°C, 6h | 65 | 98 | |

| 2-Fluoro-1,4-dichlorobenzene | HONO/DMF, RT, 12h | 72 | 95 |

Q. How is this compound characterized spectroscopically, and what key peaks are diagnostic?

- Techniques :

- ¹H/¹⁹F NMR : Fluorine deshielding effects result in distinct ¹⁹F peaks (δ –110 to –120 ppm). Aromatic protons show splitting patterns due to adjacent nitroso groups .

- IR Spectroscopy : Stretching vibrations for N=O (1500–1600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Hazards : Mutagenic potential (similar to dinitrosobenzene derivatives) and thermal instability (risk of NOx emission above 100°C) .

- Mitigation : Use fume hoods, avoid direct skin contact (wear nitrile gloves), and store at –20°C under inert gas. Emergency spill protocols should include neutralization with 10% NaHCO₃ .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cycloaddition reactions?

- Mechanistic Insight : Fluorine’s electron-withdrawing nature enhances electrophilicity at nitroso groups, facilitating [4+2] cycloadditions with dienes. DFT studies suggest a lowered LUMO (–1.8 eV) compared to non-fluorinated analogs .

- Experimental Design :

- Use kinetic studies (UV-Vis monitoring) to compare reaction rates with 1,4-dinitrosobenzene.

- Solvent choice (e.g., THF vs. MeCN) modulates polarity effects on transition states .

Q. What contradictions exist in reported photoluminescence data for fluorinated nitrosobenzene derivatives, and how can they be resolved?

- Data Discrepancies :

- Poly-1,4-dinitrosobenzene shows λem at 450 nm in solid state vs. 420 nm in solution due to aggregation-induced shifts .

- 2-Fluoro substitution reduces quantum yield (Φ = 0.15 vs. 0.25 for non-fluorinated analogs) .

- Resolution Strategies :

- Standardize solvent polarity and concentration in comparative studies.

- Use time-resolved fluorescence to differentiate intrinsic vs. environmental effects .

Q. Can this compound serve as a precursor for bioactive molecules, and what are the challenges in derivatization?

- Applications :

- Antimicrobial Agents : Nitroso groups can be reduced to amines for Schiff base formation with aldehydes (e.g., targeting bacterial cell walls) .

- Anticancer Probes : Fluorine enhances metabolic stability; nitroso-to-amide derivatization improves solubility .

- Challenges :

- Nitroso tautomerism complicates regioselective functionalization.

- Use protecting groups (e.g., Boc for amines) during multi-step syntheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.